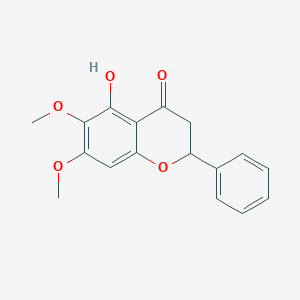![molecular formula C6H8N2O B15095078 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one CAS No. 74235-74-8](/img/structure/B15095078.png)
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one typically involves the condensation of 2-acetylcyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine: Similar structure but with an amine group instead of a ketone.
7-[Pyrazol-3(5)-yl]4,5,6,7-tetrahydro-1H-indazole: Contains a pyrazole ring fused to an indazole ring.
Uniqueness
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs.
Properties
CAS No. |
74235-74-8 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3a,4,5,6-tetrahydro-2H-cyclopenta[c]pyrazol-3-one |
InChI |
InChI=1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h4H,1-3H2,(H,8,9) |
InChI Key |
UTEFKCWEZRGVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=NNC2=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)
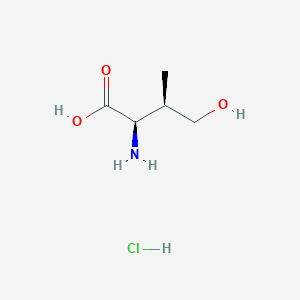

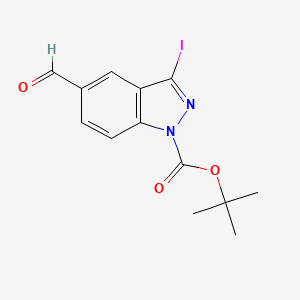
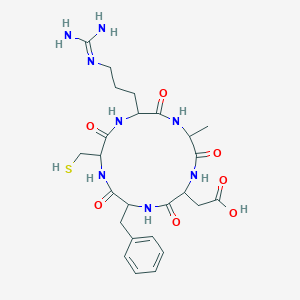
![5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15095028.png)
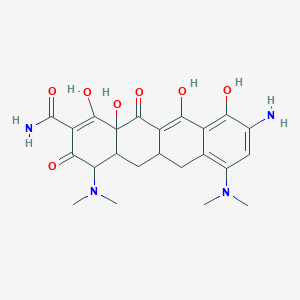
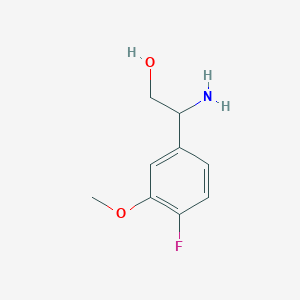
![2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B15095047.png)
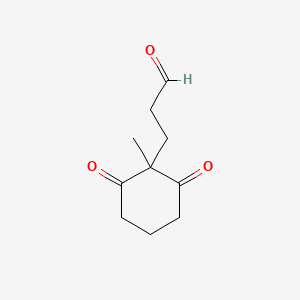
![(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one](/img/structure/B15095074.png)
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15095079.png)
